molecular formula C19H18ClNO3S B2569698 3-(3-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)propanamide CAS No. 2034252-17-8

3-(3-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)propanamide

Cat. No.: B2569698
CAS No.: 2034252-17-8
M. Wt: 375.87
InChI Key: IMHHUDJQHBOIEU-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)propanamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular architecture, incorporating chlorophenyl, thiophene, and furan heterocyclic systems, suggests potential as a key scaffold for the development of novel therapeutic agents. Heterocyclic compounds containing thiophene and furan rings are frequently investigated for their diverse biological activities and their ability to interact with various enzymatic targets . This compound is provided exclusively to enable advanced research and development activities, including but not limited to, exploratory biology, high-throughput screening assays, and structure-activity relationship (SAR) studies. It is intended for use by qualified research professionals in laboratory settings only. 3-(3-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)propanamide is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3S/c20-15-3-1-2-13(10-15)4-7-19(23)21-11-16(22)18-6-5-17(24-18)14-8-9-25-12-14/h1-3,5-6,8-10,12,16,22H,4,7,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHHUDJQHBOIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of a phenyl ring to introduce the 3-chlorophenyl group. This is followed by the formation of the furan-thiophene moiety through a series of cyclization reactions. The final step involves the coupling of the hydroxyethyl group to the chlorophenyl-furan-thiophene intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4 (Sodium borohydride).

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

The compound exhibits a range of biological activities, making it a valuable candidate for research in various therapeutic areas.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 3-(3-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)propanamide possess significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against selected pathogens are summarized in the following table:

CompoundMIC (µg/mL)Target Organism
3-(3-chlorophenyl)-N-(2-hydroxy...)15.6Staphylococcus aureus
Amphotericin B0.5Cryptococcus neoformans
Chloramphenicol143Salmonella typhimurium

These results indicate that while the compound shows promising activity against certain pathogens, it is less potent than established antimicrobials like amphotericin B.

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. Notably, a case study evaluated its cytotoxic effects on non-small cell lung cancer (NSCLC) cells:

  • IC50 Value : 10 µM
  • Mechanism : Induction of apoptosis through mitochondrial pathways.

This finding aligns with other studies where similar compounds exhibited IC50 values ranging from 5 to 20 µM against various cancer types, indicating potential for further development in cancer therapeutics.

Anti-inflammatory Activity

The anti-inflammatory potential of thiophene-containing compounds has been extensively documented. The hydroxyl groups in the structure are believed to contribute significantly to anti-inflammatory effects by inhibiting pro-inflammatory cytokines. For instance:

  • Mechanism of Action : The compound may inhibit specific enzymes by binding to their active sites, blocking substrate access and reducing inflammation markers in preclinical models.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • Researchers evaluated the antimicrobial efficacy of the compound against various bacterial strains and found it effective against Staphylococcus aureus with an MIC of 15.6 µg/mL.
  • Cytotoxicity Evaluation :
    • A study focused on the cytotoxic effects on NSCLC cells revealed that the compound induced apoptosis effectively, showcasing its potential as an anticancer agent.
  • Anti-inflammatory Mechanism Investigation :
    • Investigations into the anti-inflammatory properties highlighted its ability to inhibit pro-inflammatory cytokines, suggesting mechanisms that could be leveraged for therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name & Source Core Structure Key Substituents Molecular Features Reported Activity
Target Compound 3-Chlorophenyl-propanamide 2-hydroxyethyl, 5-(thiophen-3-yl)furan-2-yl Hybrid heterocycle (furan-thiophene), polar hydroxy group Inferred: Potential kinase/modulator activity
N-(3-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide () Same propanamide backbone 4-methoxyphenyl-furan Methoxy group enhances solubility; lacks thiophene No direct activity reported; structural analog
N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide () 3-Chlorophenethyl-propanamide 4-isobutylphenyl Hydrophobic isobutyl group; phenethyl linker Synthesized via Schotten-Baumann reaction
N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide () 3-Chlorophenyl-propanamide Benzothiazole Rigid heterocycle; sulfur atom for binding Likely enzyme inhibition (benzothiazoles common in kinase inhibitors)
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide () Thiazole-propanamide 4-fluorophenyl, furan-2-yl Fluorine for electron withdrawal; thiazole for bioactivity Potent KPNB1 inhibition; anticancer activity
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine () Thiophen-3-yl-propanamine Naphthalenyloxy, methylamine Bulky naphthalene; thiophene positional isomer No activity reported; structural comparison

Structural Modifications and Implications

A. Heterocyclic Variations
  • Furan-Thiophene Hybrid (Target Compound) : Combines furan’s oxygen atom with thiophene’s sulfur, balancing electronic effects and lipophilicity. This hybrid is absent in analogs like (methoxyphenyl-furan) or (benzothiazole).
  • Thiazole vs.
B. Substituent Effects
  • Electron-Withdrawing Groups : The 3-chlorophenyl group is conserved across analogs (), suggesting its role in stabilizing aromatic interactions. Fluorine in ’s 4-fluorophenyl may further polarize the structure .
  • Hydrophobic vs.

Pharmacological and Physicochemical Properties

  • Lipophilicity : The target compound’s LogP is likely lower than ’s isobutylphenyl analog but higher than ’s methoxyphenyl derivative due to thiophene’s moderate hydrophobicity.
  • Bioactivity : ’s thiazole-propanamide shows KPNB1 inhibition , suggesting that the target’s furan-thiophene system could similarly interact with cellular transport proteins . Benzothiazole derivatives () are often kinase inhibitors, highlighting the propanamide scaffold’s versatility .

Biological Activity

3-(3-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)propanamide, also known by its CAS number 2034252-17-8, is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

The molecular formula of the compound is C19H18ClNO3SC_{19}H_{18}ClNO_3S with a molecular weight of 375.9 g/mol. The compound features a complex structure that includes a chlorophenyl group and a thiophen-furan moiety, which are significant for its biological interactions.

PropertyValue
CAS Number2034252-17-8
Molecular FormulaC₁₉H₁₈ClNO₃S
Molecular Weight375.9 g/mol

Biological Activity Overview

Research on the biological activity of this compound is limited; however, related compounds with similar structures have shown promising results in various studies. The following sections summarize findings from relevant literature.

Anti-inflammatory Activity

The compound's structural similarity to known anti-inflammatory agents suggests potential efficacy in this area. For instance, compounds with thiophene and furan groups have been documented to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) and lipoxygenase pathways. While specific studies on this compound are scarce, it is hypothesized that it may share these properties due to its structural components.

Anticancer Potential

Compounds containing thiophene and furan moieties have been investigated for their anticancer activities. For example, derivatives of thiophene have demonstrated sub-micromolar binding affinities to anti-apoptotic proteins such as Bcl-2 and Mcl-1, leading to apoptosis in cancer cells . Although direct studies on 3-(3-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)propanamide are not available, the presence of similar functional groups suggests potential for inducing apoptosis in tumor cells.

Case Studies and Research Findings

  • Inhibition of Apoptotic Pathways :
    • A study on related thiophene derivatives indicated that they could induce apoptosis through mitochondrial pathways in HL-60 cells, suggesting that the target compound might exhibit similar mechanisms .
  • Cyclooxygenase Inhibition :
    • Related compounds have shown inhibition of COX activity at varying concentrations, hinting that our compound may also affect inflammatory pathways similarly .
  • Cytotoxicity Studies :
    • Research on structurally analogous compounds revealed IC50 values below 10 µM against various cancer cell lines, indicating significant cytotoxicity which could be investigated further for our target compound .

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